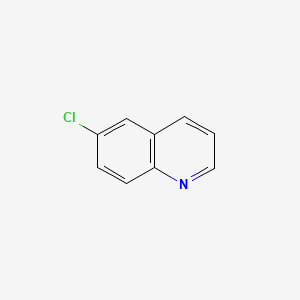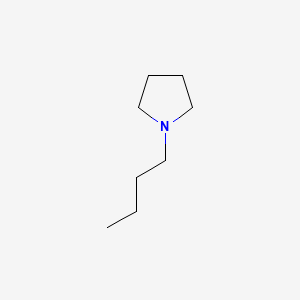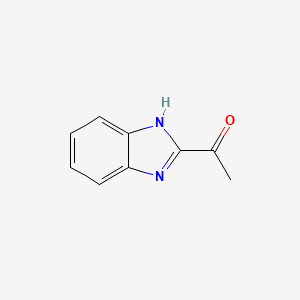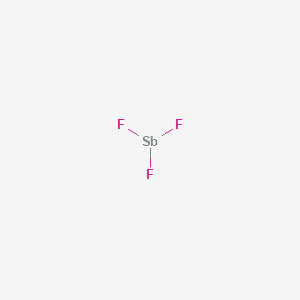
三氟化锑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony trifluoride (SbF3) is an inorganic compound that is composed of one antimony atom and three fluorine atoms. It is a colorless, volatile, and highly reactive compound that is used in organic synthesis, as a catalyst for various reactions, and for other industrial applications. It is also used in the manufacture of pharmaceuticals and in the study of biochemical and physiological effects.
科学研究应用
医药领域的三氟甲氧基化试剂
三氟化锑用于合成三氟甲氧基化试剂,这些试剂在医药药物的研发中至关重要。 这些试剂有助于将三氟甲氧基 (CF₃O-) 基团引入分子中,从而显著影响化合物的物理化学和生物学性质 .
农药开发
在农药行业,SbF₃在合成含有三氟甲氧基取代基的化合物方面发挥着作用。 尽管目前这些化合物还没有得到广泛应用,但它们因其提高农药制剂的功效和稳定性的潜力而受到关注 .
钙钛矿太阳能电池
SbF₃已被掺入二氧化锡 (SnO₂) 中,以提高钙钛矿太阳能电池的效率。 这种掺杂提高了电子迁移率和界面质量,从而提高了光伏功率转换效率 .
半导体和光学材料
该化合物是制备电子半导体和光学材料的前驱体。 它用作锑源,用于生长掺锑硅和锗晶体,以及制备掺锑氧化锡薄膜 .
材料科学中的氟化
三氟化锑参与材料科学中的氟化过程。 它通过合成具有独特性能的新型氟化化合物,推动着材料的现代化发展 .
化学合成中的催化剂
SbF₃在化学反应中充当催化剂,特别是在氯-氟交换过程中。 这种应用对于合成烷基三氟甲基醚至关重要,烷基三氟甲基醚在工业和研究中有着广泛的应用 .
作用机制
Target of Action
Antimony trifluoride (SbF3) is primarily used as a reagent in inorganic and organofluorine chemistry . It is used to add fluoride ions to other chemical compounds .
Mode of Action
Antimony trifluoride, also known as Swarts’ reagent, is a mild Lewis acid . It interacts with its targets by converting chloride compounds to fluorides . This conversion is achieved by treating the target compound with antimony trifluoride along with chlorine or antimony pentachloride to give the active species antimony trifluorodichloride (SbCl2F3) .
Biochemical Pathways
The hydrolysis of antimony trifluoride is accompanied by oligomerization, forming edge-and corner-connected dimers ([Sb2O2F4]2−, [Sb2OF8]4−) and trimers ([Sb3O3F6]3−, [Sb3OF9]2−) with bridging oxygen atoms .
Pharmacokinetics
It is known that the compound is soluble in water and less volatile due to its polymeric structure . It is also soluble in methanol and acetone, but insoluble in ammonia .
Result of Action
The primary result of antimony trifluoride’s action is the conversion of chloride compounds to fluorides . This conversion is useful in various applications, including the production of Freon .
Action Environment
Antimony trifluoride is corrosive to tissue . It is also water-reactive, slowly hydrolyzing in water to form antimony (III) oxide . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Antimony trifluoride plays a role in biochemical reactions primarily as a fluorinating agent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the substitution of fluoride ions for other halides or functional groups. This interaction can alter the structure and function of the biomolecules, leading to changes in their activity. For example, antimony trifluoride can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect metabolic pathways and cellular processes that rely on the activity of these enzymes .
Cellular Effects
The effects of antimony trifluoride on cells and cellular processes are diverse and depend on the concentration and duration of exposure. At low concentrations, antimony trifluoride can act as a mild inhibitor of enzyme activity, leading to subtle changes in cellular metabolism and gene expression. At higher concentrations, it can cause more pronounced effects, including disruption of cell signaling pathways, inhibition of cell proliferation, and induction of apoptosis (programmed cell death). These effects are mediated by the compound’s ability to interact with and modify the activity of key regulatory proteins and enzymes within the cell .
Molecular Mechanism
The molecular mechanism of action of antimony trifluoride involves its ability to bind to and modify the activity of biomolecules. This compound can act as a Lewis acid, accepting electron pairs from nucleophilic groups on proteins and enzymes. This interaction can lead to the formation of stable complexes that inhibit the activity of the target biomolecules. Additionally, antimony trifluoride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These changes can alter the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of antimony trifluoride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can slowly hydrolyze in the presence of water, leading to the formation of antimony oxide and hydrofluoric acid. This degradation can affect the long-term effects of antimony trifluoride on cellular function. In in vitro studies, prolonged exposure to antimony trifluoride can lead to cumulative effects on cell viability and function, including increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of antimony trifluoride in animal models vary with different dosages. At low doses, the compound can cause mild toxicity, including gastrointestinal irritation and mild hepatic effects. At higher doses, antimony trifluoride can cause more severe toxic effects, including liver and kidney damage, hematological changes, and neurotoxicity. These effects are dose-dependent and can be influenced by the duration of exposure and the route of administration. Threshold effects have been observed, with certain doses causing significant toxicity while lower doses have minimal effects .
Metabolic Pathways
Antimony trifluoride is involved in metabolic pathways that include the interaction with enzymes and cofactors. The compound can inhibit the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. This inhibition can lead to changes in metabolic flux and the accumulation of certain metabolites. Additionally, antimony trifluoride can interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, affecting their availability and function in metabolic reactions .
Transport and Distribution
Within cells and tissues, antimony trifluoride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cell, antimony trifluoride can bind to intracellular proteins and organelles, affecting its localization and accumulation. The distribution of antimony trifluoride within tissues can also be influenced by its affinity for specific cell types and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of antimony trifluoride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or lysosomes, through interactions with targeting sequences on proteins. These interactions can affect the activity and function of antimony trifluoride, as well as its ability to influence cellular processes. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and apoptosis .
属性
| { "Design of the Synthesis Pathway": "Antimony trifluoride can be synthesized by reacting antimony trioxide with hydrofluoric acid.", "Starting Materials": [ "Antimony trioxide", "Hydrofluoric acid" ], "Reaction": [ "Mix antimony trioxide and hydrofluoric acid in a reaction vessel", "Heat the mixture to a temperature of 150-200°C", "Allow the reaction to proceed for several hours", "Cool the mixture to room temperature", "Filter the resulting solution to remove any solid impurities", "Evaporate the solvent to obtain antimony trifluoride as a white powder" ] } | |
| 7783-56-4 | |
分子式 |
F3Sb |
分子量 |
178.755 g/mol |
IUPAC 名称 |
antimony(3+);trifluoride |
InChI |
InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3 |
InChI 键 |
GUNJVIDCYZYFGV-UHFFFAOYSA-K |
SMILES |
F[Sb](F)F |
规范 SMILES |
[F-].[F-].[F-].[Sb+3] |
沸点 |
376 °C |
颜色/形态 |
White orthorhombic crystals Orthorhombic, deliquescent crystals White to gray hygroscopic crystals There are three known crystalline modifications. |
密度 |
4.38 at 69.8 °F (USCG, 1999) 4.38 g/cu cm |
熔点 |
558 °F (USCG, 1999) 287 °C |
| 7783-56-4 | |
物理描述 |
Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals. |
Pictograms |
Acute Toxic; Environmental Hazard |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
In water, 492 g/100 g water at 25 °C In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C Soluble in water 154 g/100 mL methanol; soluble in acetone |
蒸汽压力 |
26.34 kPa (0.26 atm) at melting point |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


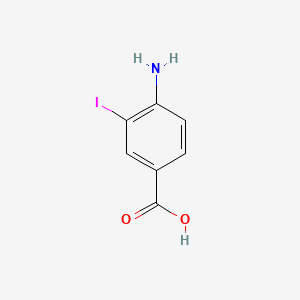

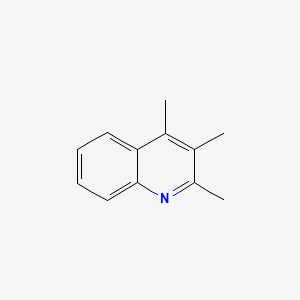



![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)

